2-(5-Methylthiophen-2-yl)propanenitrile
Description
Contextualization within Thiophene (B33073) Chemistry and Nitrile Functional Group Significance
The thiophene ring system is a cornerstone of heterocyclic chemistry and is considered a "privileged pharmacophore" in medicinal chemistry due to its widespread presence in a variety of biologically active compounds. nih.govrsc.org Discovered in 1882 by Viktor Meyer as a contaminant in benzene (B151609), thiophene's aromatic character and reactivity patterns often resemble those of benzene. nih.govwikipedia.org This similarity allows the thiophene ring to act as a bioisostere for a phenyl ring, meaning it can often replace a benzene ring in a biologically active molecule without a significant loss of activity. nih.govwikipedia.org Thiophene derivatives are integral to numerous FDA-approved drugs, including anti-inflammatory agents, anticancer drugs, and antipsychotics. nih.govrsc.org Beyond pharmaceuticals, thiophenes are crucial in materials science, forming the basis for organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govresearchgate.net
The nitrile functional group (–C≡N) is a highly versatile and valuable moiety in organic synthesis. nj-finechem.com Its strong triple bond and linear geometry contribute unique electronic and steric properties to a molecule. The nitrile group can be readily transformed into a wide array of other functional groups, including primary amines (via reduction), carboxylic acids (via hydrolysis), and various heterocyclic systems. This chemical plasticity makes nitrile-containing compounds important intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nj-finechem.com For instance, polyacrylonitrile, a polymer derived from a simple nitrile, is the precursor to carbon fiber. nj-finechem.com The polar nature of the nitrile group can also contribute to a molecule's ability to interact with biological targets. nih.gov
Table 1: Physicochemical Properties of Core Structural Components
| Property | Thiophene | Propanenitrile |
|---|---|---|
| Chemical Formula | C₄H₄S | C₃H₅N |
| Molar Mass | 84.14 g/mol | 55.08 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 84 °C (183 °F) | 97 °C (207 °F) |
| Density | 1.051 g/mL | 0.772 g/mL |
| Nature | Aromatic Heterocycle | Aliphatic Nitrile |
Data sourced from multiple references. wikipedia.orgwikipedia.orgchemicalbook.com
Historical Perspective on Related Thiophene and Nitrile Derivatives in Chemical Literature
The history of thiophene chemistry began with its unexpected discovery by Viktor Meyer when he found that the substance responsible for the indophenin blue dye reaction with isatin (B1672199) and sulfuric acid was not benzene, but a sulfur-containing contaminant within it. nih.govwikipedia.org This discovery spurred extensive research into the synthesis and reactivity of thiophenes. Classical synthetic methods, such as the Paal-Knorr thiophene synthesis from 1,4-dicarbonyl compounds and a sulfurizing agent, were developed to construct the thiophene ring. wikipedia.orgderpharmachemica.com Over the decades, the therapeutic importance of thiophene derivatives became evident with the development of drugs like the anti-inflammatory suprofen (B1682721) and the antibiotic cefoxitin. nih.gov
The chemistry of nitriles has a similarly rich history, with these compounds serving as crucial intermediates in organic synthesis for over a century. Propanenitrile, also known as ethyl cyanide, is a fundamental aliphatic nitrile used as a solvent and a precursor for other organic compounds. wikipedia.org Synthetic methodologies involving nitriles, such as the Knoevenagel condensation, which facilitates carbon-carbon bond formation using active methylene (B1212753) compounds like malononitrile (B47326), are foundational reactions in organic chemistry. The development of methods for the synthesis and transformation of nitriles has been pivotal in the construction of complex molecules, including natural products and pharmaceuticals.
Overview of Current Research Trajectories and Future Prospects in Organic Synthesis
While academic literature on 2-(5-Methylthiophen-2-yl)propanenitrile itself is not extensive, the research trajectories for its constituent parts—substituted thiophenes and organic nitriles—are robust and forward-looking. Current research in thiophene chemistry is heavily focused on the design and synthesis of novel derivatives for specific applications. bohrium.com This includes the development of new anticancer, antimicrobial, and anti-inflammatory agents, as well as advanced materials for electronics. researchgate.netnih.govresearchgate.net A significant area of research is the development of efficient and regioselective methods for functionalizing the thiophene ring, such as through the cyclization of functionalized alkynes. nih.gov
The future prospects for compounds like this compound in organic synthesis are promising, primarily viewing it as a versatile synthetic intermediate. Its structure offers at least three points for chemical modification:
The Nitrile Group: Can be reduced to a primary amine to produce 2-(5-methylthiophen-2-yl)propanamine, a valuable building block for amides and other nitrogen-containing compounds.
The Thiophene Ring: Can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups onto the aromatic core.
The α-Carbon: The carbon atom adjacent to the nitrile group can potentially be deprotonated to form a carbanion, enabling alkylation or other carbon-carbon bond-forming reactions.
This trifecta of reactivity makes it an ideal scaffold for generating chemical libraries for drug discovery screening or for synthesizing tailored molecules for materials science. nih.gov The continued development of novel catalytic methods will likely enhance the utility of such building blocks, allowing for more efficient and sustainable synthetic pathways to complex and valuable chemical entities.
Table 2: Key Synthetic Transformations of Thiophene and Nitrile Groups
| Functional Group | Reaction Type | Description |
|---|---|---|
| Thiophene | Electrophilic Aromatic Substitution | Halogenation, nitration, sulfonation, and Friedel-Crafts acylation, introducing functional groups to the ring. nih.govcognizancejournal.com |
| Thiophene | Metalation | Reaction with organolithium reagents to form thienyllithium species, which are powerful nucleophiles. wikipedia.org |
| Nitrile | Reduction | Conversion to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. |
| Nitrile | Hydrolysis | Conversion to a carboxylic acid or an amide under acidic or basic conditions. |
| Nitrile | Nucleophilic Addition | Grignard reagents or organolithium compounds can add to the carbon-nitrogen triple bond to form ketones after hydrolysis. |
Structure
3D Structure
Properties
Molecular Formula |
C8H9NS |
|---|---|
Molecular Weight |
151.23 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)propanenitrile |
InChI |
InChI=1S/C8H9NS/c1-6(5-9)8-4-3-7(2)10-8/h3-4,6H,1-2H3 |
InChI Key |
ZYXKKRLXNLXYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 5 Methylthiophen 2 Yl Propanenitrile and Analogues
Direct Synthesis Approaches to 2-(5-Methylthiophen-2-yl)propanenitrile
Direct methods focus on introducing the 1-cyanoethyl group onto the 5-methylthiophene ring. These strategies are often efficient as they build upon readily available starting materials.
Condensation reactions are a cornerstone for forming carbon-carbon bonds. The Knoevenagel condensation, for instance, involves the reaction between a carbonyl compound and an active methylene (B1212753) compound, such as a nitrile. While direct synthesis of the specific target compound is not extensively detailed in readily available literature, analogous reactions provide a clear pathway. For example, the condensation of a thiophene (B33073) aldehyde, such as 5-methylthiophene-2-carboxaldehyde, with a nitrile precursor under basic catalysis is a viable route. A related approach is the Horner-Wadsworth-Emmons reaction, where a phosphonate-stabilized carbanion reacts with an aldehyde. This has been used to synthesize (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile from 3-bromo-2-methylthiophene-5-carboxaldehyde and diethyl (cyanomethyl)phosphonate. nih.gov Subsequent reduction of the resulting double bond would yield the corresponding propanenitrile derivative.
Table 1: Examples of Condensation Reactions for Thiophene Nitrile Synthesis
| Reactant A | Reactant B | Catalyst/Conditions | Product Type |
| Aromatic Aldehyde | Active Methylene Nitrile | Weak base (e.g., piperidine) | α,β-Unsaturated Nitrile |
| 3-bromo-2-methylthiophene-5-carboxaldehyde | Diethyl (cyanomethyl)phosphonate | Sodium hydride in THF | (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile nih.gov |
| 2-Acetylthiophene | Ethyl cyanoacetate (B8463686) | Sodium ethoxide | 3-Oxo-3-(thiophen-2-yl)propanenitrile |
This table presents generalized and specific examples of condensation reactions used to form nitrile-containing thiophene compounds.
Alternative direct approaches involve standard nucleophilic substitution or organometallic chemistry. One conceptual pathway is the α-alkylation of a thiophene acetonitrile (B52724). This involves the deprotonation of 2-(5-methylthiophen-2-yl)acetonitrile (B2418722) with a strong base to form a nucleophilic carbanion, which is then treated with a methylating agent like methyl iodide.
Another common strategy is the nitrilation of a thiophene ethyl halide. This route would utilize a compound such as 2-(1-bromoethyl)-5-methylthiophene and introduce the nitrile group via nucleophilic substitution with a cyanide salt, for example, sodium or potassium cyanide. chemistrysteps.com This is a classic SN2 reaction for preparing nitriles from alkyl halides. youtube.com
Synthesis of Related Propanenitrile and Thiophene-Nitrile Compounds
The synthesis of analogues, particularly highly substituted thiophenes, often employs powerful multicomponent reactions or classic named reactions that build the heterocyclic ring system.
The Gewald reaction is a versatile and widely used one-pot, multicomponent method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a ketone or aldehyde with an α-activated nitrile (like malononitrile (B47326) or ethyl cyanoacetate) in the presence of elemental sulfur and a base (typically a secondary or tertiary amine such as morpholine (B109124) or piperidine). researchgate.netthieme-connect.com
The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to produce an α,β-unsaturated intermediate. wikipedia.orgacs.org Subsequently, sulfur adds to the activated methylene compound, followed by cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org The mild reaction conditions and the availability of diverse starting materials contribute to its broad utility. researchgate.net Modifications to the classic procedure include the use of microwave irradiation to improve yields and shorten reaction times, as well as the development of truly catalytic systems using agents like piperidinium (B107235) borate. wikipedia.orgthieme-connect.com
Table 2: Key Components and Products of the Gewald Reaction
| Carbonyl Component | Activated Nitrile | Base/Catalyst | Product Type |
| Ketone (e.g., Cyclohexanone) | α-Cyanoester (e.g., Ethyl cyanoacetate) | Amine (e.g., Morpholine) | Polysubstituted 2-Aminothiophene |
| Aldehyde | Malononitrile | Elemental Sulfur, Base | Polysubstituted 2-Aminothiophene researchgate.net |
| Ketone | Benzoylacetonitrile | Piperidinium Borate (catalytic) | Polysubstituted 2-Aminothiophene thieme-connect.com |
Classic condensation reactions provide pathways to diverse heterocyclic systems containing nitrile functionalities.
The Claisen condensation involves the reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. This reaction has been applied to thiophene derivatives. For instance, the Claisen condensation of dimethyl 2,3-thiophenedicarboxylate with acetonitrile was found to proceed selectively on the methoxycarbonyl group at the 2-position of the thiophene ring, yielding methyl 2-(2-cyanoacetyl)-3-thiophenecarboxylate. chempap.org
The Guareschi-Thorpe condensation is a method for synthesizing substituted 2-hydroxypyridines. rsc.org It typically involves the condensation of a β-ketoester (like ethyl acetoacetate) with cyanoacetamide or an alkyl cyanoacetate in the presence of a base such as ammonia (B1221849) or ammonium (B1175870) carbonate. drugfuture.comresearchgate.net While the primary products are pyridines, the underlying principles of condensing active methylene nitriles with dicarbonyl compounds are fundamental in heterocyclic synthesis and can be adapted for creating complex structures. nih.gov The Thorpe reaction itself is the self-condensation of aliphatic nitriles, while the intramolecular version, the Thorpe-Ziegler reaction, is used to form large ring ketones from dinitriles. wikipedia.org
Modern synthetic strategies offer novel ways to form C-C bonds and introduce nitrile groups. Annulation refers to ring-forming reactions, and the Gewald reaction described previously is a prime example of a thiophene annulation process.
More recently, methods involving carbon-carbon bond cleavage have emerged for the synthesis of nitriles. These reactions can transform readily available starting materials, such as alkenes, into nitriles. For instance, protocols have been developed for the nitrogenation of alkenes via C=C bond cleavage using an inorganic ammonia salt as the nitrogen source, mediated by reagents like PhI(OAc)₂. organic-chemistry.org Another approach uses sodium nitrite (B80452) (NaNO₂) as both the nitrogen source and the oxidant to convert various styrenes into the corresponding aromatic nitriles in high yields. researchgate.net Such a strategy could be envisioned for converting a vinyl-substituted 5-methylthiophene into the corresponding thiophene carbonitrile, providing an alternative to traditional cyanation methods.
Catalytic Approaches in Synthetic Pathways
Catalysis is fundamental to the modern synthesis of complex organic molecules, offering pathways that are both efficient and selective. For the construction of this compound and its analogues, Lewis acid and transition metal catalysis provide powerful tools for nitrile functionalization and C-C bond formation.
Lewis acids play a pivotal role in activating substrates for nucleophilic attack and facilitating carbon-carbon bond formation. In the context of synthesizing thiophene-based propanenitriles, Lewis acids are instrumental in reactions such as Knoevenagel condensations and Friedel-Crafts type reactions.
One key strategy involves the Knoevenagel condensation between a thiophene aldehyde, such as 5-methylthiophene-2-carbaldehyde, and a compound with an active methylene group, like ethyl cyanoacetate. Lewis acids can catalyze this reaction by coordinating to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the attack by the carbanion generated from the active methylene compound. While this initially yields an unsaturated nitrile, subsequent reduction steps can produce the saturated propanenitrile sidechain.
Another potential application of Lewis acid catalysis is in the direct alkylation of a thiophene ring with an activated alkene bearing a nitrile group, analogous to a Friedel-Crafts alkylation. masterorganicchemistry.comyoutube.com A Lewis acid like AlCl₃ or FeCl₃ could activate a reagent such as 2-chloropropanenitrile, enabling the electrophilic attack on the electron-rich 5-methylthiophene ring. masterorganicchemistry.com The regioselectivity of this reaction would be directed by the methyl group on the thiophene ring.
The table below summarizes analogous Lewis acid-catalyzed reactions that are relevant to the synthesis of precursors for this compound.
| Reactant A | Reactant B | Lewis Acid Catalyst | Product Type |
| Aromatic Aldehyde | Active Methylene Nitrile | TiCl₄ | α,β-Unsaturated Nitrile |
| Alkene | Acyl Halide | AlCl₃ | Acylated Alkene |
| 2,5-Dimethylfuran | Ethylene | Zr-BEA Zeolite | Diels-Alder Adduct |
| Aldehyde | Hydroxylamine | Ca(OTf)₂ | Nitrile |
Transition metal catalysis offers highly efficient and selective methods for forming C-C bonds, which are central to the synthesis of the target compound. Palladium and ruthenium-based catalytic systems are particularly prominent in this area.
Palladium-Catalyzed Cross-Coupling: A primary strategy for synthesizing this compound is the palladium-catalyzed α-arylation of propanenitrile. nih.govnih.gov This reaction involves the coupling of an enolate of propanenitrile with an aryl halide, specifically 2-halo-5-methylthiophene (where halo = Cl, Br, I). The catalytic cycle typically involves a Pd(0) species, which undergoes oxidative addition to the thiophene-halide bond. Subsequent transmetalation with the nitrile enolate, followed by reductive elimination, yields the desired product and regenerates the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is critical for the efficiency and scope of this transformation. nih.gov
Key Steps in Palladium-Catalyzed α-Arylation:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 2-halo-5-methylthiophene.
Deprotonation: A base deprotonates propanenitrile to form the corresponding nucleophilic enolate.
Transmetalation/C-C Coupling: The nitrile enolate coordinates to the palladium center, displacing the halide.
Reductive Elimination: The final C-C bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst.
Ruthenium-Catalyzed Transformations: Ruthenium catalysts are known for their utility in various organic transformations, including hydrogenation and metathesis. nih.govrsc.org A hypothetical route to the target compound could involve the ruthenium-catalyzed hydrocyanation of 5-methyl-2-vinylthiophene. While hydroamination of vinylarenes using ruthenium catalysts is well-documented, the analogous hydrocyanation would provide a direct and atom-economical route to the propanenitrile structure. nih.gov
Another ruthenium-catalyzed approach could be the deoxygenative coupling of a thiophene aldehyde or ketone with a suitable coupling partner mediated by hydrazine. nih.gov Such methods have been shown to be effective for the β-selective alkylation of vinylpyridines and could potentially be adapted for thiophene substrates. nih.gov
The following table presents examples of relevant transition metal-catalyzed reactions.
| Substrate 1 | Substrate 2 | Catalyst System | Reaction Type |
| Aryl Nitromethane | Aryl Halide | Palladium / Phosphine Ligand | α-Arylation |
| 2-Halo-5-methylthiophene | Propanenitrile | Palladium / Phosphine Ligand | α-Arylation (Proposed) |
| Vinylarene | Secondary Amine | Ruthenium / Phosphine Ligand | Hydroamination |
| 5-Methyl-2-vinylthiophene | HCN source | Ruthenium Complex | Hydrocyanation (Proposed) |
Chemo-, Regio-, and Stereoselective Synthesis of the Compound and its Derivatives
Controlling selectivity is paramount in organic synthesis to ensure the desired isomer is formed exclusively or predominantly. For this compound and its derivatives, this involves directing reactions to the correct position on the thiophene ring (regioselectivity), differentiating between functional groups (chemoselectivity), and controlling the three-dimensional arrangement of atoms (stereoselectivity).
Chemoselectivity and Regioselectivity: The synthesis of substituted thiophenes often requires careful control of regioselectivity. For instance, in a Friedel-Crafts reaction on 5-methylthiophene, the substitution pattern is directed by the activating methyl group, primarily to the C2 and C3 positions. Synthetic strategies must be designed to favor substitution at the desired C2 position. The use of directed metalation, where a lithiating agent selectively removes a proton at a specific position guided by a directing group, is a powerful technique for achieving high regioselectivity. mdpi.com For example, starting with 2-bromo-5-methylthiophene (B1266114) allows for selective functionalization at the 2-position via lithium-halogen exchange followed by reaction with an electrophile, or through palladium-catalyzed cross-coupling reactions. mdpi.com
Stereoselective Synthesis: The propanenitrile moiety of the target compound contains a chiral center at the carbon atom attached to the thiophene ring and the nitrile group. The synthesis of enantiomerically pure (R)- or (S)-2-(5-methylthiophen-2-yl)propanenitrile requires asymmetric synthesis methods.
A prominent approach is the catalytic asymmetric cyanation of a suitable prochiral precursor. researchgate.netresearchgate.net For example, an imine formed from 5-methylthiophene-2-carbaldehyde could undergo an asymmetric Strecker reaction. This involves the addition of a cyanide source (e.g., trimethylsilyl (B98337) cyanide) catalyzed by a chiral Lewis acid or organocatalyst, which induces enantioselectivity in the formation of the α-aminonitrile, a precursor to the target compound. researchgate.net
Alternatively, the asymmetric hydrocyanation of 5-methyl-2-vinylthiophene using a chiral transition metal catalyst could directly yield the chiral nitrile product. The design of the chiral ligand coordinated to the metal center (e.g., Nickel or Palladium) is crucial for achieving high enantiomeric excess (e.e.).
The table below outlines strategies for achieving selectivity in synthesis.
| Selectivity Type | Synthetic Strategy | Key Features |
| Regioselectivity | Palladium-catalyzed cross-coupling | Utilizes pre-functionalized 2-halo-5-methylthiophene to ensure C2 coupling. |
| Regioselectivity | Directed ortho-metalation | A directing group on the thiophene guides lithiation to a specific adjacent position. |
| Chemoselectivity | Chemoselective reduction | Reduction of a precursor α,β-unsaturated nitrile without affecting the thiophene ring. |
| Stereoselectivity | Asymmetric Strecker Reaction | Catalytic addition of cyanide to a prochiral imine using a chiral catalyst. |
| Stereoselectivity | Asymmetric Hydrocyanation | Addition of HCN across a C=C bond of a vinylthiophene precursor catalyzed by a chiral metal complex. |
Advanced Structural Characterization and Spectroscopic Analysis in Research
Crystallographic Investigations
Crystallographic studies are indispensable for determining the precise atomic arrangement of a compound in its solid state. These investigations offer a static, detailed picture of the molecule and how it organizes itself into a crystal lattice.
Single-Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of a molecule. rigaku.com By irradiating a single crystal of 2-(5-Methylthiophen-2-yl)propanenitrile with an X-ray beam, the diffraction pattern can be analyzed to generate a precise electron density map, revealing the exact coordinates of each atom. arizona.edu
This analysis would confirm the key structural features of the molecule: the planarity of the 5-methylthiophene ring and the specific bond lengths and angles between all constituent atoms. The data would also elucidate the molecule's conformation, particularly the rotational orientation of the propanenitrile group relative to the thiophene (B33073) ring. Furthermore, SC-XRD reveals the supramolecular architecture, showing how individual molecules are arranged in the crystal lattice through various intermolecular forces. mdpi.com While specific experimental data for this exact compound is not widely published, a hypothetical data table of expected crystallographic parameters can be constructed based on known values for similar thiophene derivatives. nih.gov
| Parameter | Expected Value | Structural Significance |
|---|---|---|
| C-S (thiophene ring) Bond Length | ~1.71 Å | Typical bond length for a sulfur atom in a thiophene ring. |
| C=C (thiophene ring) Bond Length | ~1.37 Å | Indicates double bond character within the aromatic system. |
| C-C (thiophene ring) Bond Length | ~1.42 Å | Indicates single bond character within the aromatic system. |
| C≡N (nitrile) Bond Length | ~1.15 Å | Characteristic triple bond of the nitrile functional group. |
| Thiophene Ring Dihedral Angle | < 5° | Confirms the near-planar geometry of the aromatic ring. |
Analysis of Crystal Packing and Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)
To understand the forces governing the crystal's supramolecular structure, Hirshfeld surface analysis is employed. This computational technique maps the intermolecular contacts within a crystal, providing a visual and quantitative summary of non-covalent interactions. nih.govnih.gov For this compound, this analysis would visualize and quantify the key interactions responsible for stabilizing the crystal packing.
The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored according to various properties, such as the normalized contact distance (d_norm), to highlight regions of significant intermolecular contact. nih.gov Red spots on the d_norm map indicate close contacts, such as hydrogen bonds and halogen bonds, which are crucial for the stability of the crystal structure. aip.org The analysis would likely reveal several key non-covalent interactions:
C-H···N Interactions: The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor, likely interacting with hydrogen atoms from neighboring molecules.
π-π Stacking: The electron-rich thiophene rings could stack on top of one another, an interaction that is common in aromatic compounds and contributes significantly to crystal stability. rsc.org
C-H···π Interactions: Hydrogen atoms from the aliphatic propanenitrile group or the methyl group could interact with the flat face of the thiophene ring of an adjacent molecule.
| Interaction Type | Atoms Involved | Expected Significance in Crystal Packing |
|---|---|---|
| Hydrogen Bonding | C-H···N | Moderate; contributes to the formation of chains or sheets. |
| π-π Stacking | Thiophene Ring ··· Thiophene Ring | Significant; a primary driving force for molecular assembly. |
| van der Waals Forces | H···H Contacts | High percentage of surface area, but weaker, non-directional forces. |
| C-H···π Interactions | C-H ··· Thiophene Ring | Moderate; provides additional stability to the lattice. |
Advanced Spectroscopic Techniques for Structural Elucidation and Electronic Properties
Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing dynamic information about molecular structure, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. 1H and 13C NMR spectra provide a detailed map of the carbon and hydrogen framework.
For this compound, the 1H NMR spectrum would show distinct signals for each unique proton. The two protons on the thiophene ring would appear as doublets in the aromatic region, with their coupling constant indicating their relative positions. The methyl group attached to the ring would appear as a singlet. The propanenitrile moiety would exhibit a quartet for the methine (CH) proton and a doublet for its adjacent methyl (CH3) group.
The 13C NMR spectrum would similarly show a unique signal for each carbon atom, with chemical shifts indicating their electronic environment (e.g., aromatic, aliphatic, nitrile). Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign these signals and confirm the molecular structure. While specific experimental spectra are not available, predicted chemical shifts can be estimated based on standard values for the constituent functional groups. rsc.orgchemicalbook.comchemicalbook.com
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity (1H NMR) |
|---|---|---|---|
| 1H | Thiophene H-3 | ~6.9 - 7.2 | Doublet (d) |
| 1H | Thiophene H-4 | ~6.7 - 6.9 | Doublet (d) |
| 1H | Thiophene-CH3 | ~2.5 | Singlet (s) |
| 1H | Propanenitrile-CH | ~3.8 - 4.1 | Quartet (q) |
| 1H | Propanenitrile-CH3 | ~1.6 - 1.8 | Doublet (d) |
| 13C | Nitrile (C≡N) | ~118 - 122 | N/A |
| 13C | Thiophene C-2 (substituted) | ~140 - 145 | N/A |
| 13C | Thiophene C-5 (substituted) | ~138 - 142 | N/A |
| 13C | Thiophene C-3/C-4 | ~125 - 128 | N/A |
UV-Vis Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the UV-Vis spectrum would be dominated by the electronic transitions within the thiophene ring. researchgate.net
The primary absorption band would be due to a π→π* transition, characteristic of conjugated aromatic systems. mdpi.com The presence of the methyl group (an electron-donating group) and the propanenitrile group on the thiophene ring would be expected to cause a slight bathochromic shift (a shift to longer wavelengths) compared to unsubstituted thiophene. The molar extinction coefficient (ε), determined from the absorbance at the wavelength of maximum absorption (λmax), provides information on the probability of that electronic transition occurring. Studying the compound's absorption properties in solvents of varying polarity could also provide insights into its ground and excited state polarity. mdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy for Advanced Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. iosrjournals.org The FTIR spectrum of this compound would provide a distinct "fingerprint" of the molecule.
Key vibrational bands would confirm the presence of its major functional groups:
Nitrile Stretch (C≡N): A sharp, intense absorption band is expected in the range of 2240-2260 cm⁻¹, which is highly characteristic of the nitrile group.
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the thiophene ring.
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ would be assigned to the C-H stretching of the methyl and methine groups.
Aromatic C=C Stretch: Vibrations within the thiophene ring would produce characteristic bands in the 1400-1600 cm⁻¹ region. researchgate.net
C-S Stretch: The carbon-sulfur bond in the thiophene ring typically shows weaker absorptions at lower wavenumbers. iosrjournals.org
| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Expected Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Thiophene Ring | 3050 - 3150 | Medium |
| C-H Stretch (Aliphatic) | -CH3, -CH | 2850 - 3000 | Medium-Strong |
| C≡N Stretch | Nitrile | 2240 - 2260 | Sharp, Strong |
| C=C Stretch (Aromatic) | Thiophene Ring | 1400 - 1600 | Variable |
| C-H Bend (Aliphatic) | -CH3 | 1375 - 1450 | Medium |
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. In the study of "this compound," mass spectrometry provides crucial insights into its structural integrity and the relative stability of its constituent parts. While a definitive, publicly available mass spectrum for this specific compound is not readily found in the current body of scientific literature, a detailed fragmentation pathway can be reliably predicted based on the well-established principles of mass spectrometry and the known fragmentation behaviors of related chemical structures, such as substituted thiophenes and aliphatic nitriles.
Under typical electron ionization (EI) conditions, the "this compound" molecule is expected to undergo a series of characteristic fragmentation events. The initial ionization process will generate a molecular ion (M+•), the peak of which will confirm the molecular weight of the compound. Subsequent fragmentation of this molecular ion will produce a series of smaller, charged fragments, which are detected and presented as a mass spectrum.
The proposed fragmentation pathway is initiated by the molecular ion, which can then follow several competing dissociation routes. A prominent fragmentation is likely to be the alpha-cleavage relative to the thiophene ring, leading to the loss of the propanenitrile side chain and the formation of a stable 5-methylthiophen-2-yl cation. Another significant fragmentation pathway involves the propanenitrile moiety, which can undergo the characteristic loss of a hydrogen cyanide (HCN) molecule. Furthermore, the cleavage of the bond between the alpha and beta carbon of the propanenitrile side chain can occur. The methyl group attached to the thiophene ring is also susceptible to cleavage, resulting in a fragment ion with a mass corresponding to the loss of a methyl radical (•CH3).
The analysis of these fragmentation patterns allows for the piecing together of the molecule's structure. The presence of a fragment corresponding to the 5-methylthiophene cation would confirm this core structure, while fragments resulting from losses related to the propanenitrile group would verify the nature of the side chain.
The following interactive data table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures based on the analysis of related compounds and fundamental fragmentation mechanisms.
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 165 | [M]+• | C9H9NS | Molecular Ion |
| 150 | [M - CH3]+ | C8H6NS | Loss of a methyl radical from the thiophene ring |
| 124 | [M - CH3CN]+• | C7H8S | Loss of acetonitrile (B52724) from the side chain |
| 111 | [C6H7S]+ | C6H7S | Cleavage of the C-C bond between the thiophene ring and the propanenitrile side chain |
| 97 | [C5H5S]+ | C5H5S | 5-Methylthiophene cation |
| 68 | [C3H4S]+• | C3H4S | Fragmentation of the thiophene ring |
| 41 | [C2H3N]+• | C2H3N | Propanenitrile cation |
It is important to note that the relative abundances of these fragments would depend on their respective stabilities. Generally, fragments that result in more stable carbocations or resonance-stabilized structures are expected to be more abundant in the mass spectrum. A comprehensive analysis of the mass spectrum, including the identification of less abundant fragments, would provide a more complete picture of the fragmentation pathways of "this compound."
Theoretical and Computational Chemistry of 2 5 Methylthiophen 2 Yl Propanenitrile
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. nih.gov DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived. researchgate.net Calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) that defines the mathematical functions used to describe the atomic orbitals. researchgate.net
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface, representing a stable structure. nih.gov For 2-(5-Methylthiophen-2-yl)propanenitrile, the primary degree of rotational freedom is around the single bond connecting the propanenitrile group to the thiophene (B33073) ring.
A conformational analysis involves mapping the energy of the molecule as a function of this rotation (dihedral angle). By performing a relaxed scan of the potential energy surface, different conformers (rotational isomers) can be identified. nih.govnih.gov The global minimum on this surface corresponds to the most stable conformation, while other local minima represent less stable, but potentially accessible, conformers. The relative energies of these conformers determine their population at a given temperature. For similar molecules, it has been found that multiple low-energy conformers can exist based on the rotation around key single bonds. nih.gov
The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative Data) This interactive table contains hypothetical but realistic data based on DFT calculations for similar thiophene derivatives.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
|---|---|---|---|---|
| Bond Length | C(thiophene ring) | C(propanenitrile) | - | ~1.50 Å |
| Bond Length | C(propanenitrile) | C(nitrile) | - | ~1.47 Å |
| Bond Length | C(nitrile) | N(nitrile) | - | ~1.15 Å |
| Bond Angle | C(ring) | C(propanenitrile) | C(nitrile) | ~112° |
| Bond Angle | H(ring) | C(ring) | C(propanenitrile) | ~125° |
The electronic structure dictates the reactivity of a molecule. Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the region from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the region most likely to accept electrons (electrophilic character). rsc.org The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, assigns partial charges to each atom in the molecule. researchgate.net This helps identify electron-rich and electron-poor centers.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP map would be expected to show a region of high electron density (red) around the nitrogen atom of the nitrile group due to its lone pair of electrons.
Table 2: Predicted Electronic Properties of this compound (Illustrative Data) This interactive table contains hypothetical but realistic data based on DFT calculations for similar compounds.
| Property | Predicted Value | Description |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons, related to ionization potential. |
| LUMO Energy | ~ -0.8 eV | Indicates the energy of the lowest energy empty orbital, related to electron affinity. |
| HOMO-LUMO Gap | ~ 5.7 eV | A larger gap suggests high kinetic stability. |
Prediction and Correlation of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated values are typically correlated with experimental data by plotting them against the experimental shifts, which often yields a linear relationship. This allows for the confident assignment of complex spectra.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from a frequency analysis performed on the optimized geometry. nih.gov These calculated frequencies correspond to the fundamental vibrational modes (stretches, bends, torsions) and can be directly compared to an experimental FT-IR spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and methodological approximations. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the absorption of light in the UV-Vis spectrum. These calculations provide the excitation energies and oscillator strengths, which relate to the wavelength (λmax) and intensity of the absorption bands.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data) This interactive table contains hypothetical but realistic scaled frequency data.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C≡N Stretch | Nitrile | ~2245 | Medium |
| C-H Stretch (Aromatic) | Thiophene Ring | ~3100 | Weak |
| C-H Stretch (Aliphatic) | Methyl/Propane | ~2950-2850 | Medium |
Computational Studies of Reaction Mechanisms and Energetics
Computational chemistry provides a powerful lens for investigating the detailed pathways of chemical reactions, offering insights that are often difficult or impossible to obtain experimentally. mdpi.comresearchgate.net
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). mdpi.com Computationally, a transition state is located as a first-order saddle point on the potential energy surface—a structure that is a minimum in all geometric coordinates except for one, which corresponds to the reaction coordinate. A key confirmation of a true TS is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction pathway. mdpi.com
The activation barrier (or activation energy, Ea) is the energy difference between the reactants and the transition state. It is a critical parameter that governs the rate of a reaction. A high activation barrier indicates a slow reaction, while a low barrier suggests a fast one. DFT calculations can provide reliable estimates of these barriers, allowing for the comparison of different potential reaction pathways. mdpi.comnih.gov
A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or system of molecules as a function of its geometry. mdpi.com For a chemical reaction, a simplified one-dimensional plot of the energy versus the reaction coordinate is often used. The reaction coordinate is a collective variable that represents the progress along the reaction pathway, from reactants to products.
Analyzing the reaction coordinate involves tracing the path of minimum energy on the PES that connects reactants, transition states, any intermediates, and products. This is often done using Intrinsic Reaction Coordinate (IRC) calculations, which start at the transition state and move downhill in both the forward and reverse directions to confirm that the TS correctly connects the desired reactants and products. This analysis provides a complete energetic profile of the reaction, revealing its step-wise nature and the relative stabilities of all species involved. mdpi.comnih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
As of the latest literature surveys, specific molecular dynamics (MD) simulations for this compound have not been reported. However, the principles of MD simulations can be hypothetically applied to understand its dynamic behavior.
Hypothetical Simulation Parameters:
A typical MD simulation for this molecule would involve placing it in a simulation box, often with a solvent, and running the simulation for a set amount of time (nanoseconds to microseconds). The data collected would provide a trajectory of atomic positions, from which various properties can be calculated.
| Parameter | Typical Value/Choice |
| Force Field | GROMOS, AMBER, CHARMM |
| Solvent Model | SPC/E, TIP3P (for water) |
| Temperature | 298 K (Room Temperature) |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
From such a simulation, one could analyze the radial distribution functions to understand the solvation shell around the molecule and identify key intermolecular interactions, such as hydrogen bonding capabilities of the nitrile group.
Quantitative Structure-Property Relationships (QSPR) in Chemical Reactivity and Stability
Quantitative Structure-Property Relationship (QSPR) studies for this compound are not specifically available in the current body of scientific literature. QSPR models are statistical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by correlating variations in the chemical structure with changes in a specific property.
For this compound, a QSPR study could be designed to predict properties like its boiling point, solubility, or a measure of its chemical reactivity or stability. This would involve calculating a series of molecular descriptors for this compound and a set of related molecules with known properties.
Relevant Molecular Descriptors for a Hypothetical QSPR Model:
| Descriptor Class | Specific Examples | Predicted Property |
| Topological | Wiener index, Kier & Hall connectivity indices | Boiling Point, Viscosity |
| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity, UV-Vis absorption |
| Geometrical | Molecular surface area, Molecular volume | Solubility, Lipophilicity |
A hypothetical QSPR model for predicting the stability of this compound might take the form of a linear equation:
Stability = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
Where 'c' represents coefficients determined from the statistical fitting of the model to a training set of compounds. Such a model would allow for the rapid estimation of the stability of newly designed, related compounds without the need for laboratory synthesis and testing. The development of such a model would be a valuable endeavor for future research on this and similar thiophene derivatives.
Synthesis and Characterization of Novel Derivatives and Analogs Based on the 2 5 Methylthiophen 2 Yl Propanenitrile Scaffold
Modifications at the Propanenitrile Backbone for Stereochemical Control and Functional Group Diversification
The propanenitrile portion of the molecule is a key site for chemical transformations that allow for significant diversification of the compound's structure and properties. The nitrile group and its adjacent α-carbon are particularly amenable to modification.
Functional Group Interconversions: The nitrile group is a versatile precursor to other important functional groups. chemistrysteps.com Standard hydrolysis procedures, under either acidic or basic conditions, can convert the nitrile to a carboxylic acid, yielding 2-(5-methylthiophen-2-yl)propanoic acid. chemistrysteps.com This transformation opens up pathways to a wide range of derivatives, such as esters and amides. Conversely, reduction of the nitrile group, typically using powerful reducing agents like lithium aluminum hydride (LiAlH₄), affords the corresponding primary amine, 2-(5-methylthiophen-2-yl)propan-1-amine. chemistrysteps.com Furthermore, the reaction of the nitrile with organometallic reagents, such as Grignard or organolithium reagents, provides a direct route to ketones. chemistrysteps.com
α-Carbon Alkylation and Stereochemical Control: The α-carbon of the propanenitrile backbone is activated by both the adjacent thiophene (B33073) ring and the nitrile group, facilitating its deprotonation to form a nucleophilic carbanion. This carbanion can then react with various electrophiles, most commonly alkyl halides, in a standard α-alkylation reaction to introduce new substituents.
Achieving stereochemical control during these modifications is a significant objective for creating chiral molecules. Asymmetric synthesis strategies can be employed to produce enantiomerically enriched derivatives. For instance, the development of chiral phase-transfer catalysts has enabled highly diastereo- and enantioselective aldol (B89426) reactions of related glycinate (B8599266) Schiff bases. mdpi.com Similarly, asymmetric radical carbocyanation of alkenes has emerged as a powerful method for synthesizing chiral nitriles, a strategy that could be adapted for this system. acs.org Research on the reaction of 2-((diphenylmethylene)amino)acetonitrile with a thiophene-containing chalcone (B49325) has demonstrated the formation of a major diastereoisomer with a specific relative configuration, highlighting the potential for diastereoselective synthesis. mdpi.com
| Modification Type | Reagents/Conditions | Product Functional Group | Key Application |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | Precursor for esters, amides |
| Reduction | LiAlH₄, followed by H₂O | Primary Amine | Building block for bioactive molecules |
| Organometallic Addition | 1. Grignard Reagent (R-MgX)2. H₃O⁺ | Ketone | Synthesis of complex carbon skeletons |
| α-Alkylation | 1. Strong Base (e.g., LDA)2. Alkyl Halide (R'-X) | Substituted Nitrile | Introduction of diverse side chains |
| Asymmetric Synthesis | Chiral catalysts, specific reaction conditions | Chiral Nitriles/Derivatives | Development of enantiopure compounds |
Functionalization of the Methylthiophene Moiety via Electrophilic or Organometallic Routes
The methylthiophene ring is a robust aromatic system that can be functionalized through various methods, primarily electrophilic substitution and organometallic-mediated reactions. The existing substituents—the activating methyl group at C5 and the deactivating propanenitrile group at C2—direct the position of further modifications.
Electrophilic Aromatic Substitution: Thiophene rings are generally more reactive towards electrophilic substitution than benzene (B151609). nih.gov Common electrophilic substitution reactions such as halogenation (e.g., with N-bromosuccinimide), nitration (HNO₃/H₂SO₄), sulfonation (SO₃), and Friedel-Crafts acylation (RCOCl/AlCl₃) can be applied to the 2-(5-methylthiophen-2-yl)propanenitrile scaffold. fayoum.edu.eg The substitution is expected to occur predominantly at the C4 position, and possibly the C3 position, which are the most activated available sites on the ring.
Organometallic Routes: Organometallic chemistry offers highly regioselective methods for functionalizing the thiophene ring. researchgate.net A common strategy involves initial bromination of the thiophene, followed by a halogen-lithium exchange using an organolithium reagent like n-butyllithium at low temperatures. mdpi.com The resulting lithiated thiophene is a potent nucleophile that can react with a wide array of electrophiles to introduce functionalities such as aldehydes (from DMF), carboxylic acids (from CO₂), or new carbon-carbon bonds. mdpi.com
Palladium-catalyzed cross-coupling reactions, including the Suzuki and Stille reactions, are indispensable tools for creating C-C bonds on the thiophene core. nih.govmdpi.com These reactions typically couple a halogenated thiophene derivative with an organoboron or organotin reagent, respectively, enabling the introduction of aryl, vinyl, or alkyl groups.
| Reaction Type | Typical Reagents | Position of Functionalization | Introduced Functional Group |
| Bromination | N-Bromosuccinimide (NBS) | C4 | Bromo (-Br) |
| Nitration | HNO₃ / H₂SO₄ | C4 | Nitro (-NO₂) |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C4 | Acyl (-COR) |
| Halogen-Lithium Exchange | 1. NBS2. n-BuLi3. Electrophile (E) | C4 | Various (-E) |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C4 (from C4-bromo derivative) | Aryl group |
| Stille Coupling | Organostannane, Pd catalyst | C4 (from C4-bromo derivative) | Aryl, vinyl, or alkyl group |
Heterocyclic Annulation and Ring Expansion Strategies Utilizing the Nitrile Group
The nitrile group is an exceptionally useful functional group in heterocyclic synthesis, acting as an electrophilic center or a precursor to other reactive intermediates. nih.gov It can participate in a variety of cyclization and annulation reactions to build new rings onto the thiophene-nitrile scaffold.
Synthesis of Fused and Attached Heterocycles: The reactivity of the nitrile group allows for its incorporation into new heterocyclic rings. For example, α,β-unsaturated nitriles can react with elemental sulfur to produce aminothiophenes, a variant of the Gewald synthesis. The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, can be used to form five- or six-membered rings containing an enamine functionality.
Furthermore, the nitrile group is a key participant in various cycloaddition reactions. It can undergo [3+2] cycloadditions with reagents like azides to form tetrazoles or [2+2+2] cycloadditions with alkynes, often catalyzed by transition metals, to construct pyridine (B92270) rings. nih.gov Reactions with bidentate nucleophiles are also a common strategy; for instance, reacting a nitrile-containing compound with thiosalicylic acid can lead to the formation of fused thiazinone heterocycles. clockss.org These strategies enable the construction of complex, polycyclic systems based on the initial thiophene core.
| Reaction Strategy | Co-reactant(s) | Resulting Heterocyclic System |
| Gewald-type Reaction | Elemental Sulfur, Active Methylene (B1212753) Compound | Aminothiophene |
| Thorpe-Ziegler Cyclization | Intramolecular reaction of a dinitrile | Enamino-nitrile in a new ring |
| [3+2] Cycloaddition | Azides (e.g., NaN₃) | Tetrazole |
| [2+2+2] Cycloaddition | Alkynes, Transition metal catalyst | Pyridine |
| Reaction with Bidentate Nucleophiles | Thiosalicylic acid | Thiazinone |
Synthesis of Polymeric or Oligomeric Structures Incorporating the Thiophene-Nitrile Unit for Advanced Materials
Thiophene-containing oligomers and polymers are a cornerstone of organic electronics due to their tunable optoelectronic properties. nih.govnih.gov Incorporating the this compound unit into such macromolecules can significantly influence their characteristics, particularly by leveraging the strong electron-withdrawing nature of the nitrile group. nih.gov
Oligomer Synthesis: Short, well-defined oligomers are often synthesized as model compounds for polymers. Metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are the primary methods for the step-wise synthesis of thiophene oligomers. nih.govmdpi.com This allows for precise control over the length and composition of the oligomer chain. By incorporating the thiophene-nitrile unit, donor-acceptor (D-A) oligomers can be constructed, where the thiophene acts as the electron donor and the nitrile-functionalized unit contributes to the acceptor properties. mdpi.com
Polymer Synthesis: The synthesis of high-molecular-weight polythiophenes requires efficient polymerization methods. Transition metal-catalyzed polymerizations, such as nickel-catalyzed Kumada catalyst transfer polycondensation, are used to produce regioregular poly(3-alkylthiophene)s, which enhances polymer packing and charge transport. nih.gov A similar approach could be used to polymerize monomers derived from this compound.
Another powerful technique is oxidative polymerization, which can be performed either chemically (e.g., using FeCl₃) or electrochemically. mdpi.comacs.org Electrochemical polymerization is particularly advantageous as it allows for the direct deposition of a conductive polymer film onto an electrode surface. These methods can produce microporous polymer networks with high surface areas, which are of interest for applications in sensing and catalysis. acs.org The resulting thiophene-nitrile polymers are expected to have modified electronic properties, such as lower LUMO levels and altered band gaps, making them suitable candidates for advanced materials in organic field-effect transistors (OFETs), sensors, and other electronic devices. mdpi.com
| Synthesis Method | Monomer Type | Resulting Structure | Key Properties/Applications |
| Suzuki/Stille Coupling | Halogenated and boronic acid/stannane derivatives | Defined Oligomers | Model compounds, fine-tuning of electronic properties |
| Metal-Catalyzed Polycondensation | Dihalo-monomers | Regioregular Polymers | Enhanced charge transport for OFETs |
| Chemical Oxidative Polymerization | Thiophene-nitrile monomer | Poly(thiophene-nitrile) | Conductive polymers, materials for electronics |
| Electrochemical Polymerization | Thiophene-nitrile monomer | Conductive Polymer Films | Sensors, electrochromic devices, porous networks |
Emerging Applications and Future Research Directions in Chemical Science
Role as Versatile Synthetic Intermediates in Complex Organic Synthesis
The strategic importance of 2-(5-Methylthiophen-2-yl)propanenitrile in organic synthesis lies in the reactivity of its constituent parts: the thiophene (B33073) core and the propanenitrile side chain. The thiophene ring serves as a stable aromatic scaffold that can be functionalized through various electrophilic substitution reactions. pharmaguideline.com Concurrently, the nitrile group is a valuable functional handle amenable to a wide array of chemical transformations. This dual reactivity makes the compound a valuable building block for constructing more complex molecular architectures, particularly heterocyclic systems relevant to medicinal chemistry and materials science.
The nitrile moiety can be readily converted into other key functional groups. For instance, reduction of the nitrile yields the corresponding primary amine, 2-(5-methylthiophen-2-yl)propan-1-amine, a crucial precursor for the synthesis of amides, sulfonamides, and other nitrogen-containing compounds. Conversely, hydrolysis of the nitrile group provides access to the corresponding carboxylic acid, 2-(5-methylthiophen-2-yl)propanoic acid, opening pathways to esters and other acid derivatives.
The thiophene ring itself is a cornerstone of many pharmacologically active molecules and functional materials. mdpi.com Its presence in the scaffold of this compound allows for its use in the synthesis of fused-ring systems or as a key component in compounds where the thiophene's electronic properties are harnessed. Thiophene and its derivatives are often used as bioisosteres for phenyl rings in drug design, offering modified metabolic profiles and physicochemical properties.
| Reactive Site | Reaction Type | Potential Product/Functional Group | Significance |
|---|---|---|---|
| Nitrile Group | Reduction (e.g., with LiAlH₄, H₂/Catalyst) | Primary Amine | Precursor for amides, imines, and N-heterocycles |
| Nitrile Group | Hydrolysis (Acid or Base Catalyzed) | Carboxylic Acid | Precursor for esters, amides, and acid chlorides |
| Thiophene Ring (C-H bonds) | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) | Substituted Thiophene Derivatives | Modulation of electronic properties and further functionalization |
| α-Carbon to Nitrile | Alkylation | Quaternary Carbon Center | Introduction of further structural complexity |
| Entire Molecule | Cyclization Reactions | Fused Heterocyclic Systems (e.g., Thienopyridines) | Access to novel scaffolds for medicinal and materials chemistry |
Integration into Functional Materials (e.g., Optoelectronic Materials, Ligand Design for Catalysis)
The field of materials science has seen a surge in the use of thiophene-based compounds due to their excellent electronic and optical properties. bohrium.comresearchgate.net These materials are central to the development of organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). mdpi.comrsc.org The π-conjugated system of the thiophene ring facilitates charge transport, a critical property for semiconductor applications. mdpi.comrsc.org Derivatives of this compound can be envisioned as building blocks for larger conjugated systems, such as oligothiophenes and polythiophenes, where tuning the electronic properties is paramount. thieme-connect.comnih.gov
Furthermore, thiophene derivatives are known to exhibit interesting photophysical properties, making them candidates for photochromic materials, bioprobes, and dyes. nih.gov The incorporation of the this compound scaffold into larger molecules could lead to new materials with tailored light absorption and emission characteristics.
In the realm of catalysis, the sulfur atom in the thiophene ring and the nitrogen atom of the nitrile group possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests a role in ligand design for catalysis. Thiophene-based ligands have been successfully employed to stabilize metal nanocrystals and in the design of fluorescent probes. frontiersin.orgnih.gov By modifying the this compound scaffold, novel ligands could be developed for a range of catalytic transformations, offering unique steric and electronic environments to the metal center.
| Material Type | Key Structural Feature | Resulting Property | Potential Application |
|---|---|---|---|
| Organic Semiconductors | π-Conjugated Thiophene Ring | Charge Transport | Organic Field-Effect Transistors (OFETs), Organic Solar Cells |
| Emissive Materials | Thiophene-based Fluorophore | Luminescence | Organic Light-Emitting Diodes (OLEDs) |
| Molecular Switches | Photoresponsive Thiophene Core | Photochromism | Optical Data Storage, Smart Windows |
| Catalyst Ligands | S and N Heteroatoms | Metal Coordination | Homogeneous Catalysis, Nanoparticle Stabilization |
| Chemosensors/Bioprobes | Functionalized Thiophene Scaffold | Selective Binding and Optical Response | Medical Diagnostics, Environmental Monitoring |
Development of Innovative Methodologies for Compound Derivatization and Scaffold Transformation
Modern synthetic chemistry offers a powerful toolkit for the derivatization of molecules like this compound. Beyond classical functional group interconversions, contemporary methods like transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) are routinely used to functionalize thiophene rings. nih.gov These methods would allow for the precise installation of various aryl, heteroaryl, or alkyl groups onto the thiophene core, enabling the systematic tuning of the molecule's properties.
Another frontier is the direct C-H functionalization of the thiophene ring, an atom-economical approach that avoids the pre-functionalization often required for cross-coupling reactions. Applying these innovative methodologies to this compound could streamline the synthesis of complex derivatives.
"Scaffold hopping" is a medicinal chemistry strategy used to identify structurally novel compounds with similar biological activities by modifying the core structure of a molecule. nih.govyoutube.com The this compound scaffold itself can be a starting point for such explorations. researchgate.net For instance, the thiophene ring could be replaced by other five- or six-membered heterocycles to explore new chemical space and optimize properties like solubility, metabolic stability, or target binding. dundee.ac.uk Ring-closing or ring-rearrangement reactions could also be employed to transform the initial scaffold into more complex, polycyclic systems, leading to the discovery of entirely new classes of compounds.
Interdisciplinary Research Frontiers in Organic and Materials Chemistry
The future of research involving this compound and its derivatives lies at the intersection of multiple scientific disciplines. bohrium.comresearchgate.net The synthesis of novel compounds derived from this scaffold (organic chemistry) is intrinsically linked to the characterization of their physical and electronic properties (physical chemistry) and their ultimate application in devices and biological systems (materials science, chemical biology).
Key interdisciplinary frontiers include:
Organic Electronics: Designing and synthesizing next-generation thiophene-based materials with enhanced charge mobility, stability, and specific optical properties for more efficient solar cells and flexible electronics. researchgate.net
Biomedical Applications: Developing thiophene-based probes and sensors for disease diagnostics, leveraging their fluorescent properties for imaging applications. nih.govmdpi.com The inherent bioactivity of many thiophene derivatives also positions them as scaffolds for new therapeutic agents. pharmaguideline.commdpi.com
Supramolecular Chemistry: Exploring the self-assembly of functionalized this compound derivatives into ordered nanostructures, creating materials with emergent properties governed by non-covalent interactions. thieme-connect.com
Computational Chemistry: Using theoretical calculations to predict the electronic, optical, and self-assembly properties of new derivatives before their synthesis, thus guiding experimental efforts toward the most promising molecular designs.
Q & A
Q. Table 1: Representative Reaction Conditions
| Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NaH, MeI, (5-methylthiophen-2-yl)acetonitrile | THF | 0–25 | 65–75 |
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software is widely used. Critical steps include:
- Data collection : Use a diffractometer (e.g., Enraf-Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) and ψ-scan absorption correction .
- Structure refinement : SHELXL refines anisotropic displacement parameters. Hydrogen atoms are constrained using riding models.
- Validation : Check R-factors (e.g., R₁ < 0.05 for high-quality data) and residual electron density (< ±0.3 e Å⁻³) .
Q. Table 2: Crystallographic Parameters for a Related Nitrile
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell (Å) | a = 8.21, b = 10.53, c = 12.75 | |
| R₁ (all data) | 0.070 |
Advanced: How can researchers address contradictions in spectroscopic data during characterization?
Answer:
Cross-validation using complementary techniques is essential:
- NMR : Compare experimental ¹H/¹³C NMR shifts with computed values (e.g., DFT). Anomalies may indicate impurities or tautomerism .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula. Discrepancies > 5 ppm suggest structural misassignment .
- IR spectroscopy : Validate nitrile C≡N stretches (~2200–2260 cm⁻¹). Absence may imply decomposition .
Basic: What functional groups in this compound influence its reactivity?
Answer:
- Nitrile group : Participates in nucleophilic additions (e.g., with Grignard reagents) and cycloadditions .
- Thiophene ring : Directs electrophilic substitution (e.g., bromination at the 3-position) due to electron-rich sulfur .
- Methyl group : Steric effects may hinder reactions at the thiophene 5-position .
Advanced: How can computational modeling predict the biological activity of this compound?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Validate with experimental IC₅₀ values .
- QSAR studies : Correlate substituent effects (e.g., Hammett σ values) with bioactivity. Methyl groups may enhance lipophilicity and membrane permeability .
- ADMET prediction : SwissADME estimates pharmacokinetics (e.g., CYP450 interactions) .
Advanced: What strategies optimize the compound’s stability under varying pH conditions?
Answer:
Q. Table 3: Stability Data for a Structural Analog
| pH | Half-life (h) | Degradation Product | Reference |
|---|---|---|---|
| 2.0 | 12 | Carboxylic acid | |
| 7.4 | 168 | Stable |
Basic: Which analytical techniques are critical for purity assessment?
Answer:
- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water gradients. Purity >98% is typical for research-grade material .
- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
Advanced: How does the thiophene ring’s conformation affect intermolecular interactions in the solid state?
Answer:
SCXRD reveals that planar thiophene rings engage in C–H⋯N hydrogen bonds, forming layered structures. Dihedral angles between the thiophene and nitrile groups (e.g., 3.5–5.7°) influence packing efficiency .
Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Exotherm management : Use jacketed reactors to control temperature during NaH-mediated reactions .
- Solvent selection : Replace THF with toluene for easier distillation on larger scales .
- Yield optimization : Pilot studies show a 10–15% yield drop at >10 g due to side reactions (e.g., polymerization) .
Advanced: How can researchers validate the compound’s role as a pharmaceutical intermediate?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
